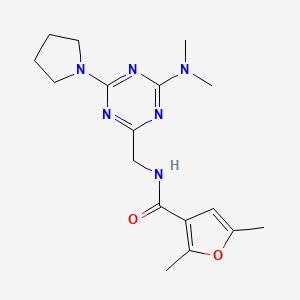
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound with unique chemical properties. This compound belongs to a class of molecules that are characterized by the presence of a triazine ring, a pyrrolidine group, and a furan ring, which together confer interesting reactivity and potential for various applications in science and industry.
準備方法
Synthetic Routes and Reaction Conditions The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, beginning with the preparation of the triazine core. This is often done through the reaction of cyanuric chloride with dimethylamine and pyrrolidine under controlled conditions to introduce the necessary functional groups. Subsequent steps involve the formation of the furan carboxamide moiety through reactions that might include esterification, amidation, and cyclization. Key reagents often used include dimethylformamide, dicyclohexylcarbodiimide, and catalytic amounts of acids or bases to facilitate the transformations.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized for yield and purity by employing continuous flow chemistry techniques, advanced separation methods, and efficient recycling of reagents. Industrial synthesis would also focus on reducing the environmental impact, such as minimizing the use of hazardous solvents and ensuring proper waste management.
化学反応の分析
Types of Reactions N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide undergoes various types of reactions including:
Oxidation
: In the presence of strong oxidizing agents, it might oxidize to form corresponding N-oxide derivatives.
Reduction
: Reduction reactions could involve the conversion of the triazine ring or the carboxamide functional group to amines.
Substitution
: The compound can participate in nucleophilic substitution reactions, especially due to the electron-withdrawing nature of the triazine ring.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a suitable catalyst for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions vary but often include specific temperature, pressure, and solvent systems to optimize the reactions.
Major Products Formed from These Reactions
Major products depend on the specific reaction conditions but might include N-oxide derivatives, amine derivatives from reductions, and various substituted derivatives from nucleophilic substitution reactions.
科学的研究の応用
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide finds applications across various fields:
Chemistry
: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology
: Investigated for its potential as a bioactive molecule, particularly in drug development and as a ligand in biochemical assays.
Medicine
: Potential therapeutic applications include use as an antitumor agent, an antibiotic, or in other pharmaceutical formulations.
Industry
: Utilized in the manufacture of specialty chemicals and materials with unique properties.
作用機序
The compound's mechanism of action involves interactions at the molecular level, often targeting specific proteins or enzymes due to its unique structural features. For example, the triazine ring can interact with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity. These interactions can disrupt biological pathways, leading to the compound’s desired effects.
類似化合物との比較
Compared to other compounds with similar triazine or furan structures, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide stands out due to the combination of functional groups which confer unique reactivity and biological activity. Similar compounds might include:
1,3,5-Triazine derivatives
: Such as cyanuric chloride or melamine, which also contain the triazine ring but differ in functional groups.
Furan derivatives
: Like furfural or furan-2-carboxylic acid, which contain the furan ring but lack the triazine and pyrrolidine components.
Amines and amides
: Compounds like dimethylamine or acetamide, which share some functional groups but differ significantly in overall structure.
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-11-9-13(12(2)25-11)15(24)18-10-14-19-16(22(3)4)21-17(20-14)23-7-5-6-8-23/h9H,5-8,10H2,1-4H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTWUGXTWVUYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(furan-3-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2697712.png)
![Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate](/img/structure/B2697714.png)

![1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2697717.png)
![N-(2,4-difluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2697718.png)
![N'-[(1Z)-(4-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanehydrazide](/img/structure/B2697720.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide](/img/structure/B2697723.png)


![N-[[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methyl]prop-2-enamide](/img/structure/B2697726.png)
![1-[(4-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2697730.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2697732.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2697733.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2697734.png)
